molecular formula C4HClN2S B1174687 Interferonbeta1a/Humaninterferonbeta1a CAS No. 145258-61-3

Interferonbeta1a/Humaninterferonbeta1a

Cat. No.: B1174687
CAS No.: 145258-61-3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Interferon beta-1a, also known as human interferon beta-1a, is a recombinant form of human interferon beta. It is a monomeric cytokine that plays a crucial role in modulating the immune response. Interferon beta-1a is primarily used in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system .

Preparation Methods

Interferon beta-1a is produced using recombinant DNA technology. The gene encoding human interferon beta is inserted into Chinese Hamster Ovary (CHO) cells, which then express the protein. The protein is glycosylated and has a molecular weight of approximately 22.5 kDa . The production process involves several steps, including cell culture, protein expression, purification, and formulation. The purification process typically involves chromatography techniques to achieve high purity levels .

Biological Activity

Interferon beta-1a (IFN-β-1a) is a recombinant glycoprotein that plays a significant role in the treatment of multiple sclerosis (MS) and exhibits a range of biological activities, including antiviral, antiproliferative, and immunomodulatory effects. This detailed article explores the biological activity of IFN-β-1a, supported by various studies, clinical trials, and case reports.

Overview of Interferon Beta-1a

IFN-β-1a is produced through recombinant DNA technology using genetically engineered Chinese Hamster Ovary (CHO) cells. Its amino acid sequence is identical to that of natural human interferon beta, and it has a molecular weight of approximately 22,500 daltons. The compound is administered subcutaneously and has been shown to have a specific activity of approximately 270 million international units (MIU) of antiviral activity per mg .

IFN-β-1a exerts its effects through interaction with the type I interferon receptors (IFNAR1 and IFNAR2). This binding initiates a cascade of intracellular signaling pathways that lead to the expression of various genes involved in antiviral responses, immune modulation, and cell proliferation regulation. Key mechanisms include:

  • Induction of Antiviral Proteins : IFN-β-1a enhances the expression of proteins such as 2',5'-oligoadenylate synthetase, which plays a critical role in viral suppression .
  • MHC Class I Expression : It increases the expression of MHC Class I molecules on cell surfaces, enhancing antigen presentation and immune response against infected or malignant cells .

Biological Activities

The biological activities of IFN-β-1a can be categorized into three main areas:

1. Antiviral Activity

IFN-β-1a exhibits potent antiviral effects against various viruses. In vitro studies have demonstrated its ability to inhibit viral replication by inducing an antiviral state in cells. This is achieved through the activation of signaling pathways that lead to the production of antiviral proteins.

2. Antiproliferative Activity

Research indicates that IFN-β-1a can inhibit the proliferation of certain tumor cells. The antiproliferative effects are mediated through cell cycle arrest and apoptosis induction in malignant cells .

3. Immunomodulatory Effects

IFN-β-1a modulates immune responses by enhancing the activity of immune cells such as T lymphocytes and natural killer (NK) cells. It also influences cytokine production, promoting a balanced immune response critical for managing autoimmune diseases like MS .

Clinical Efficacy in Multiple Sclerosis

Numerous clinical trials have established the efficacy of IFN-β-1a in reducing relapse rates and slowing disease progression in patients with relapsing forms of MS. Significant findings from pivotal studies include:

Study Dosage Relapse Rate Reduction Time to First Relapse
PRISMS22 µg27%+3 months
44 µg32%+5 months
EVIDENCEVariousSignificant vs placeboLonger vs placebo

The PRISMS trial demonstrated that patients receiving IFN-β-1a had significantly lower relapse rates compared to those on placebo, with reductions observed across both dosage levels .

Case Studies

Several case studies highlight the long-term benefits and safety profile of IFN-β-1a treatment in MS patients:

  • A long-term follow-up study showed that patients treated with IFN-β-1a experienced less disability over 15 years compared to untreated individuals .
  • The CHAMPIONS study indicated that early initiation of treatment with IFN-β-1a led to better outcomes in terms of relapse rates and disability progression .

Properties

CAS No.

145258-61-3

Molecular Formula

C4HClN2S

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.